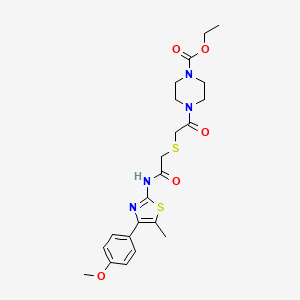
Ethyl 4-(2-((2-((4-(4-methoxyphenyl)-5-methylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 4-(2-((2-((4-(4-methoxyphenyl)-5-methylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H28N4O5S2 and its molecular weight is 492.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 4-(2-((2-((4-(4-methoxyphenyl)-5-methylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound that exhibits a variety of biological activities, primarily due to its unique structural features, including a thiazole ring and a piperazine moiety. This article provides an overview of the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H28N4O5S2, with a molecular weight of 492.61 g/mol. The compound's structure includes:
- Thiazole ring : Known for its diverse biological activities.
- Piperazine ring : Often associated with pharmacological properties.
- Methoxyphenyl group : Enhances lipophilicity and biological interaction.
Anticancer Activity
This compound has been investigated for its anticancer properties. Studies indicate that thiazole derivatives often exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar thiazole structures have shown significant activity against A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells, with IC50 values indicating effective inhibition of cell proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Thiazole derivatives are known to possess antifungal and antibacterial properties. Research has demonstrated that modifications in the thiazole ring can enhance the compound's effectiveness against microbial strains, suggesting potential applications in treating infections .
Enzyme Inhibition
The mechanism of action for this compound may involve the inhibition of specific enzymes. The thiazole ring can interact with enzyme active sites, leading to modulation of biochemical pathways. For example, some thiazole derivatives have been shown to inhibit enzymes involved in cancer progression and inflammation .
Case Studies
- Anticancer Screening : A study on thiazole derivatives showed that compounds with similar structures to this compound displayed potent cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 µM to 20 µM .
- Antimicrobial Efficacy : In vitro studies demonstrated that thiazole-based compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 50 µg/mL .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Binding : The compound may bind to enzyme active sites or allosteric sites, inhibiting their activity.
- Receptor Interaction : The structural components facilitate interactions with cellular receptors, influencing signaling pathways related to cell growth and apoptosis.
Comparative Analysis
| Compound Name | Structure Type | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| Ethyl 4-(...) | Thiazole-Piperazine | High (IC50 < 20 µM) | Moderate (MIC < 50 µg/mL) |
| Similar Thiazole Derivative | Thiazole | Moderate | High |
| Piperazine Analog | Piperazine | Low | Moderate |
Eigenschaften
IUPAC Name |
ethyl 4-[2-[2-[[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5S2/c1-4-31-22(29)26-11-9-25(10-12-26)19(28)14-32-13-18(27)23-21-24-20(15(2)33-21)16-5-7-17(30-3)8-6-16/h5-8H,4,9-14H2,1-3H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPHKMUGQKODRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














